2-(2,6-Difluorocinnamoyl)thiophene
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Overview
Description
2-(2,6-Difluorocinnamoyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorocinnamoyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction between 2,6-difluorobenzaldehyde and thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorocinnamoyl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted in the presence of catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophenes .
Scientific Research Applications
2-(2,6-Difluorocinnamoyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorocinnamoyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of fluorine atoms in the compound enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorocinnamoyl)thiophene
- 2-(2,6-Dibromocinnamoyl)thiophene
- 2-(2,6-Dimethylcinnamoyl)thiophene
Uniqueness
2-(2,6-Difluorocinnamoyl)thiophene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its biological activity compared to other similar compounds. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2OS/c14-10-3-1-4-11(15)9(10)6-7-12(16)13-5-2-8-17-13/h1-8H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQYMUWRADOWNN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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